![molecular formula C14H11BrFNO2 B1442751 Benzyl N-(3-bromo-2-fluorophenyl)carbamate CAS No. 903556-49-0](/img/structure/B1442751.png)
Benzyl N-(3-bromo-2-fluorophenyl)carbamate
Overview
Description
Benzyl N-(3-bromo-2-fluorophenyl)carbamate is a chemical compound with the CAS Number: 903556-49-0 . It has a linear formula of C14H11BrFNO2 . The IUPAC name for this compound is benzyl 3-bromo-2-fluorophenylcarbamate .
Molecular Structure Analysis
The molecular structure of Benzyl N-(3-bromo-2-fluorophenyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a phenyl ring with bromo and fluoro substituents . The InChI code for this compound is 1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of Benzyl N-(3-bromo-2-fluorophenyl)carbamate is 324.15 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Organic Synthesis
Benzyl N-(3-bromo-2-fluorophenyl)carbamate: is a valuable intermediate in organic synthesis. Its benzylic position is particularly reactive due to the presence of the electron-withdrawing groups, which makes it a prime candidate for nucleophilic substitution reactions . This compound can be used to introduce the 3-bromo-2-fluorophenyl moiety into larger, more complex molecules, serving as a building block for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features make it a potential precursor for the synthesis of bioactive molecules. The bromine atom can undergo further cross-coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, which are pivotal in the development of new drugs .
Chemical Education
As a compound with a clear molecular structure and reactivity due to its functional groups, it serves as an excellent example for teaching purposes in chemical education. It can be used to demonstrate various chemical reactions and principles, such as electrophilic aromatic substitution and resonance stabilization .
Mechanism of Action
The mode of action of carbamates typically involves the inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, animals, and humans. By inhibiting this enzyme, carbamates disrupt the transmission of nerve impulses, which can lead to paralysis and death in insects .
The pharmacokinetics of carbamates, like other organic compounds, would involve absorption, distribution, metabolism, and excretion (ADME). The specific adme properties can vary widely depending on the specific structure of the carbamate .
The action of carbamates can be influenced by various environmental factors such as temperature, humidity, and pH. For example, certain carbamates may be more stable and effective under specific temperature or pH conditions .
properties
IUPAC Name |
benzyl N-(3-bromo-2-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRWHGLHCPGDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718329 | |
Record name | Benzyl (3-bromo-2-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(3-bromo-2-fluorophenyl)carbamate | |
CAS RN |
903556-49-0 | |
Record name | Benzyl (3-bromo-2-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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